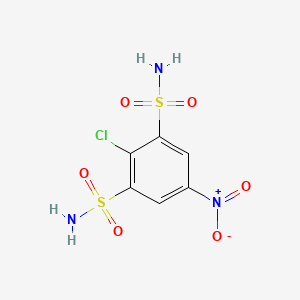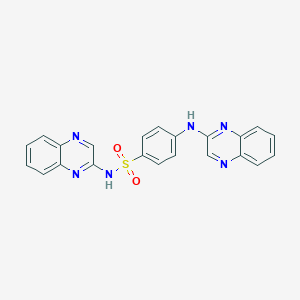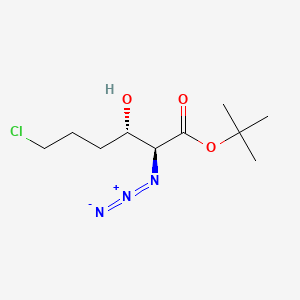
2-(4-Isopropoxyphenyl)acetimidate Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Isopropoxyphenyl)acetimidate Ethyl Ester is a chemical compound that serves as an intermediate in the synthesis of Isotonitazene, a potent synthetic opioid. This compound is characterized by its molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol. It is primarily used in the pharmaceutical industry for the development of opioid analgesics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isopropoxyphenyl)acetimidate Ethyl Ester typically involves the reaction of 4-isopropoxybenzaldehyde with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control reaction parameters such as temperature, pressure, and flow rates. This method enhances the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Isopropoxyphenyl)acetimidate Ethyl Ester undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water, yielding a carboxylic acid and an alcohol.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are commonly used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions.
Major Products:
Hydrolysis: Carboxylic acids and alcohols.
Oxidation: Ketones or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Isopropoxyphenyl)acetimidate Ethyl Ester is extensively used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: For the development of opioid analgesics and other therapeutic agents.
Industry: In the production of fine chemicals and as a building block for various chemical syntheses.
Wirkmechanismus
The mechanism of action of 2-(4-Isopropoxyphenyl)acetimidate Ethyl Ester involves its conversion to Isotonitazene, which acts on the opioid receptors in the central nervous system. This interaction leads to the inhibition of pain signals and the induction of analgesia. The molecular targets include the mu-opioid receptors, which are part of the G-protein coupled receptor family.
Vergleich Mit ähnlichen Verbindungen
Etonitazene: A synthetic opioid with a similar structure and pharmacological profile.
Metonitazene: Another potent synthetic opioid with comparable effects.
Butonitazene: A related compound with slight variations in its chemical structure.
Uniqueness: 2-(4-Isopropoxyphenyl)acetimidate Ethyl Ester is unique due to its specific structural features, which confer distinct pharmacokinetic and pharmacodynamic properties. Its isopropoxy group enhances its lipophilicity, leading to improved membrane permeability and bioavailability.
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
ethyl 2-(4-propan-2-yloxyphenyl)ethanimidate |
InChI |
InChI=1S/C13H19NO2/c1-4-15-13(14)9-11-5-7-12(8-6-11)16-10(2)3/h5-8,10,14H,4,9H2,1-3H3 |
InChI-Schlüssel |
GDMWRWNPUYKJPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=N)CC1=CC=C(C=C1)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



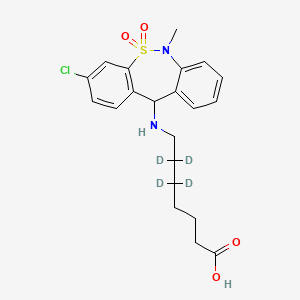



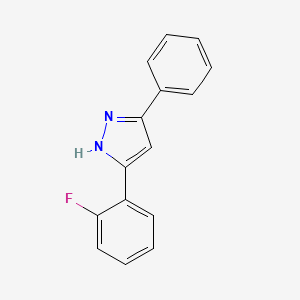
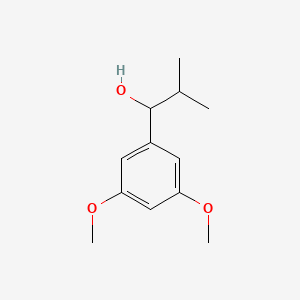
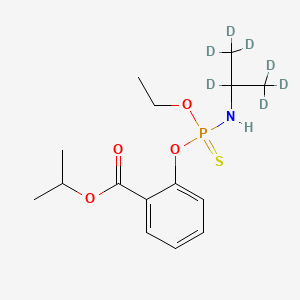
![Methyl 2-[2-fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13852937.png)

